![molecular formula C19H20N4O2S B3686827 1-(3,4-Dimethylphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3686827.png)
1-(3,4-Dimethylphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
Overview
Description
1-(3,4-Dimethylphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a thiadiazole ring with a urea moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization.
Attachment of the Phenyl and Methylphenoxy Groups: The phenyl and methylphenoxy groups are introduced through nucleophilic substitution reactions.
Formation of the Urea Moiety: The final step involves the reaction of the thiadiazole derivative with an isocyanate to form the urea moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or methylphenoxy groups can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-3-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)-3-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea: This compound has a similar structure but with a chlorophenoxy group instead of a methylphenoxy group.
1-(3,4-Dimethylphenyl)-3-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea: This compound features a fluorophenoxy group, which may impart different chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-12-4-8-16(9-5-12)25-11-17-22-23-19(26-17)21-18(24)20-15-7-6-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFLDQCAEHVTOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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